molecular formula C18H26O2 B14452803 Octadeca-7,9,12-trien-5-ynoic acid CAS No. 76152-32-4

Octadeca-7,9,12-trien-5-ynoic acid

Cat. No.: B14452803
CAS No.: 76152-32-4
M. Wt: 274.4 g/mol
InChI Key: ZHPHSHNAYWIUFY-UHFFFAOYSA-N
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Description

Octadeca-7,9,12-trien-5-ynoic acid (GER-24) is a marine-derived unsaturated fatty acid with the chemical formula C₁₈H₂₄O₂. It is characterized by a unique structure featuring three double bonds (7Z, 9Z, 12Z) and a triple bond at the 5th position (ynoic acid). This compound is isolated from the red algae Liagora farinosa and has garnered attention for its pH-selective inhibition of cathepsin B, a lysosomal cysteine protease implicated in cancer metastasis and neurodegenerative diseases . GER-24 exhibits irreversible inhibition of cathepsin B at neutral pH (IC₅₀ = 1.2 μM at pH 7.2), distinguishing it from other inhibitors that act preferentially under acidic conditions .

Properties

CAS No.

76152-32-4

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

octadeca-7,9,12-trien-5-ynoic acid

InChI

InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-12H,2-5,8,15-17H2,1H3,(H,19,20)

InChI Key

ZHPHSHNAYWIUFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CC=CC#CCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for octadeca-7,9,12-trien-5-ynoic acid are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely involve optimizing the above synthetic routes for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Octadeca-7,9,12-trien-5-ynoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Octadeca-7,9,12-trien-5-ynoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of octadeca-7,9,12-trien-5-ynoic acid involves its interaction with cellular membranes and enzymes. It has been shown to inhibit cathepsin B, a lysosomal cysteine protease, by binding to its active site. This inhibition can affect various cellular pathways, including those involved in inflammation and cell death .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

GER-24’s defining feature is the combination of a triple bond (C5≡C6) and conjugated double bonds (C7–C12). This contrasts with related unsaturated fatty acids, which typically lack triple bonds or exhibit different positioning of unsaturation.

Table 1: Structural Comparison of GER-24 and Analogous Compounds
Compound Name Structure Source Key Functional Groups
Octadeca-7,9,12-trien-5-ynoic acid 5-yne, 7Z,9Z,12Z-triene Liagora farinosa Carboxylic acid, triple bond
γ-Linolenic acid (6Z,9Z,12Z-Octadecatrienoic acid) 6Z,9Z,12Z-triene Plant oils (e.g., borage) Carboxylic acid, three double bonds
9(S)-HPOT 9S-hydroperoxy, 10E,12Z,15Z-triene Plant/animal lipoxygenase pathways Hydroperoxy group
7,13,17-Eicosatrienoic acid 7,13,17-triene Ophiura sarsi (brittle star) Carboxylic acid, three double bonds

Bioactivity and Mechanism

  • GER-24 : Irreversibly inhibits cathepsin B at neutral pH (IC₅₀ = 1.2 μM at pH 7.2) by forming covalent adducts with the enzyme’s active site . It also modulates PKA activity in cellular assays, suggesting cross-talk between protease and kinase pathways .
  • γ-Linolenic Acid: A precursor for anti-inflammatory eicosanoids (e.g., prostaglandins) but lacks direct enzyme inhibition properties .
  • 9(S)-HPOT : A hydroperoxy fatty acid involved in oxylipin signaling, regulating plant defense and mammalian inflammation .
  • Crossbyanol B (GER-12): A marine polyphenol inhibitor of cathepsin B with reversible inhibition at acidic pH (IC₅₀ = 3.4 μM at pH 4.6) .
Table 2: Functional Comparison
Compound Target Enzyme Inhibition Mechanism pH Selectivity IC₅₀ (μM)
GER-24 Cathepsin B Irreversible pH 7.2 1.2
Crossbyanol B (GER-12) Cathepsin B Reversible pH 4.6 3.4
Kalkitoxin ETC Complex I Competitive N/A 0.8*
γ-Linolenic Acid Cyclooxygenase Substrate N/A N/A

*Kalkitoxin data from unrelated studies included for context .

Key Research Findings

pH-Dependent Activity : GER-24’s inhibition of cathepsin B is 2.8-fold more potent at pH 7.2 than GER-12 at pH 4.6, making it a candidate for targeting extracellular cathepsin B in tumor microenvironments .

Triple Bond Reactivity : The 5-yne group in GER-24 enhances electrophilicity, enabling covalent modification of cathepsin B’s catalytic cysteine residue. This contrasts with reversible inhibitors like GER-12, which rely on hydrogen bonding .

Marine vs. Terrestrial Origins: Marine-derived compounds (GER-24, Crossbyanol B) exhibit unique bioactivities compared to plant/animal fatty acids, likely due to adaptations to high-pressure, high-salinity environments .

Discussion of Contradictory Evidence

Initial screening identified GER-24 as active at acidic pH , but subsequent dose-response assays revealed greater potency at neutral pH . This discrepancy may reflect differences in assay conditions (e.g., substrate specificity or pre-incubation times). Researchers emphasize that GER-24’s irreversible mechanism requires prolonged interaction with the enzyme, which is favored at neutral pH .

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